molecular formula C21H17NO5 B131485 Oxychelerythrine CAS No. 28342-33-8

Oxychelerythrine

Cat. No. B131485
CAS RN: 28342-33-8
M. Wt: 363.4 g/mol
InChI Key: IHTXRYTWDARUKX-UHFFFAOYSA-N
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Description

Oxychelerythrine is a type of alkaloid that is isolated from Zanthoxylum integrifoliolum . It has a molecular structure of C21H17NO5 .


Synthesis Analysis

Oxychelerythrine was synthesized from easily available starting toluamide and benzonitrile using a toluamide-benzonitrile cycloaddition reaction in 6 steps . This strategy is based on the formation of 3-arylisoquinoline which could be transformed to benzo[c]phenanthridine alkaloid via intramolecular enamide ring formation reaction .


Molecular Structure Analysis

The molecular structure of Oxychelerythrine is C21H17NO5 . More detailed information about its molecular structure can be found in the PubChem database .


Chemical Reactions Analysis

The synthesis of Oxychelerythrine involves a toluamide-benzonitrile cycloaddition reaction . This reaction is part of a one-pot procedure for constructing essential carbon atoms for the desired alkaloid .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of Oxychelerythrine can be found in the PubChem database .

Scientific Research Applications

Biomimetic Synthesis

  • Synthesis from Berberine : Oxychelerythrine has been synthesized from berberine, a protoberberine alkaloid, through a biomimetic process involving oxidative C(6)–N bond cleavage and recyclisation (Hanaoka, Motonishi, & Mukai, 1986).

Chemical Constituents and Biological Activities

  • Isolation from Zanthoxylum usambarense : Oxychelerythrine was isolated from the roots and bark of Zanthoxylum usambarense, indicating its natural occurrence and potential biological relevance (He et al., 2002).

Future Directions

The multifunctional nature of phytochemicals like Oxychelerythrine has attracted attention for their potential to fight diseases like COVID-19 . Considering precautions related to toxicity at higher doses, it is expected that this compound could be useful in combination with proper antivirals to reduce the severity of COVID-19 symptoms .

properties

IUPAC Name

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTXRYTWDARUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182584
Record name (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxychelerythrine

CAS RN

28342-33-8
Record name Oxychelerythrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28342-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chelerythrine, 12,13-dihydro-13-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028342338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
TN Le, WJ Cho - Bulletin of the Korean Chemical Society, 2006 - koreascience.kr
… On the other hand, cyclization at C4 position could give oxychelerythrine 5 as shown in Scheme 2. N… a biomimetic synthesis of 8-oxoberberine 4 and oxychelerythrine 5 in three and four …
Number of citations: 13 koreascience.kr
J Jayakumar, K Parthasarathy, CH Cheng - Angewandte Chemie, 2011 - infona.pl
Salz in der Suppe: Die Titelreaktion liefert hoch substituierte Isochinoliniumsalze (siehe Schema; Cp*=Me 5 C 5 ), und zwar über eine C‐H‐Aktivierung mit anschließender Anellierung …
Number of citations: 256 www.infona.pl
TN Le, WJ Cho - Chemical and pharmaceutical bulletin, 2005 - jstage.jst.go.jp
… Retrosynthetic consideration of oxychelerythrine indicates … tive C ring construction of oxychelerythrine could be performed … Thus we have synthesized oxychelerythrine in six steps from …
Number of citations: 15 www.jstage.jst.go.jp
M Hanaoka, T Motonishi, C Mukai - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… in a stream of nitrogen at room temperature to produce oxychelerythrine (4) (65%) instead of … Other physical data of (4) are in good agreement with those of oxychelerythrine reported in …
Number of citations: 43 pubs.rsc.org
M Hanaoka, C Mukai - Studies in Natural Products Chemistry, 1994 - Elsevier
… Thus, we have accomplished a biomimetic synthesis of oxychelerythrine, … -demethylatiop of oxychelerythrine using p- toluene sulfonic acid furnished 7-O-demethyl-oxychelerythrine (13)…
Number of citations: 7 www.sciencedirect.com
JJ Chen, HY Fang, CY Duh, IS Chen - Planta Medica, 2005 - thieme-connect.com
… The UV absorptions of 3 at 240, 280 sh, 287, 327 sh, and 375 sh nm were similar to those of oxychelerythrine (5) [20], also isolated in this study, and the occurrence of a bathochromic …
Number of citations: 91 www.thieme-connect.com
M Hanaoka, H Yamagishi, C Mukai - 1985 - jlc.jst.go.jp
Fully aromatized 2, 3, 7, 8—tetraoxygenated benzo [c] phenanthridine alkaloid, fagaridine (1), l) isolated from the root bark of Fagara wanth0xyZoides, has been shown to possess a …
Number of citations: 20 jlc.jst.go.jp
W He, LV Puyvelde, ND Kimpe… - Phytotherapy …, 2002 - Wiley Online Library
… The fractions (135.3mg), eluted with water–methanol 10/90, were redissolved in acetone to afford a white fine powder, oxychelerythrine 2 (69.5mg). 140 mg of fraction 4 was fractionated …
Number of citations: 79 onlinelibrary.wiley.com
HR Arthur, WH Hui, YL Ng - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… Oxynitidine appeared to be similarly related to oxychelerythrine (11). Although distillations … not to be related to dihydrochelerythrine and oxychelerythrine simply by interchange of the …
Number of citations: 36 pubs.rsc.org
P Gandeepan, CH Cheng - Chemistry–An Asian Journal, 2016 - Wiley Online Library
… applied to the synthesis of an isoquinolinone alkaloid, oxychelerythrine (B4) (Scheme 5). A … 62 % overall yield of oxychelerythrine (B4) from commercially available starting compounds. …
Number of citations: 121 onlinelibrary.wiley.com

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